molecular formula C17H17NO4S B7747204 4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid

4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid

Cat. No.: B7747204
M. Wt: 331.4 g/mol
InChI Key: BHMZHEGEJQHABO-UHFFFAOYSA-N
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Description

This compound is characterized by its unique chemical structure, which includes a methoxyaniline group, an oxoethyl group, and a benzoic acid moiety

Properties

IUPAC Name

4-[[2-(4-methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-22-15-8-6-14(7-9-15)18-16(19)11-23-10-12-2-4-13(5-3-12)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZHEGEJQHABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyaniline with an appropriate oxoethylating agent to form an intermediate compound. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The reactions of 4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of 4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid depend on the type of reaction and the reagents used. Oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid can be compared with other similar compounds, such as:

    4-(2-Methoxyanilino)-4-oxo-2-butenoic acid: This compound shares a similar methoxyaniline group but differs in its overall structure and reactivity.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its amine and methyl groups.

    2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar methoxy and phenyl group but differs in its hydroxyl and amine groups.

The uniqueness of 4-[[2-(4-Methoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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